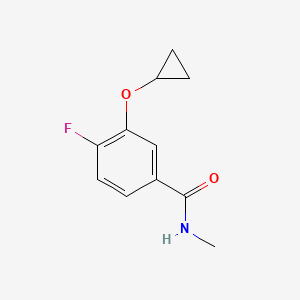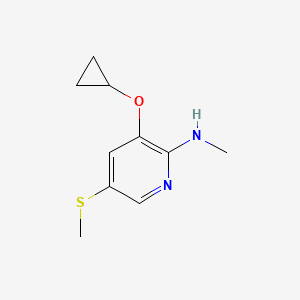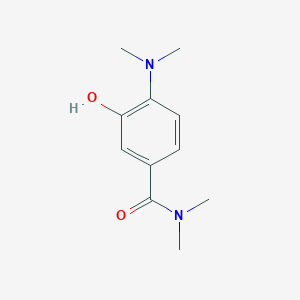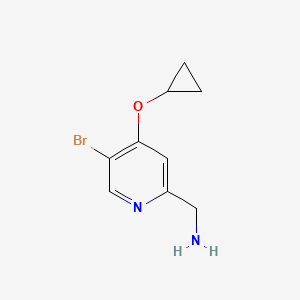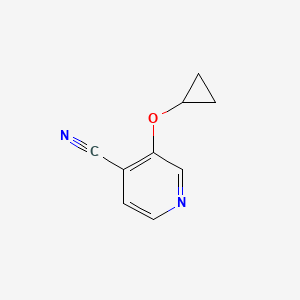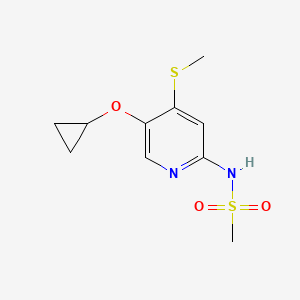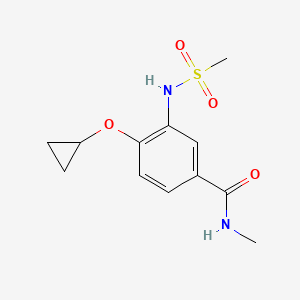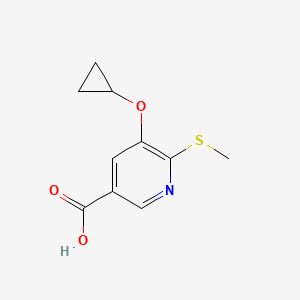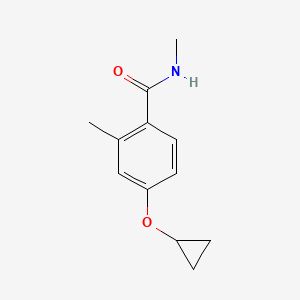
2-Cyclopropoxy-4-isopropoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-4-isopropoxybenzenesulfonamide is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzenesulfonamide core. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropoxy-4-isopropoxybenzenesulfonamide involves several steps. One common method includes the reaction of 2-cyclopropoxyethanol with tosyl chloride to form 2-cyclopropoxyethyl 4-methylbenzenesulfonate . This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like dichloromethane.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for yield and purity. The use of catalysts and advanced purification techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
2-Cyclopropoxy-4-isopropoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol derivatives.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-4-isopropoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-4-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the activity of enzymes involved in folate metabolism, such as dihydropteroate synthase . This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. The compound’s unique structure allows it to bind effectively to these enzyme targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-4-isopropoxybenzenesulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action but different structural features.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs for treating infections.
Sulfathiazole: Known for its antibacterial properties and used in various pharmaceutical formulations.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other sulfonamides .
Eigenschaften
Molekularformel |
C12H17NO4S |
|---|---|
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
2-cyclopropyloxy-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c1-8(2)16-10-5-6-12(18(13,14)15)11(7-10)17-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
JANCMPQQMBFCMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)S(=O)(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



